Ethyl 4-oxo-5-propionamido-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 4-oxo-5-propionamido-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core. This bicyclic system incorporates a thiophene ring fused to a pyridazine moiety, with additional substituents that enhance its structural and electronic complexity:
- Position 3: A 4-(trifluoromethyl)phenyl group, a bioisostere known to enhance binding affinity and metabolic stability through hydrophobic and electronic effects.
- Position 4: A ketone group (4-oxo), contributing to hydrogen-bonding interactions.
- Position 5: A propionamido (-NHCOCH₂CH₃) side chain, which may influence conformational flexibility and target engagement.
Properties
IUPAC Name |
ethyl 4-oxo-5-(propanoylamino)-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O4S/c1-3-13(26)23-16-14-12(9-30-16)15(18(28)29-4-2)24-25(17(14)27)11-7-5-10(6-8-11)19(20,21)22/h5-9H,3-4H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVHMDDJVMBWPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)C(F)(F)F)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[3,4-d]pyridazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group is often introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are facilitated by strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of new pharmaceuticals.
Industry: Applied in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Modified Side Chains
The closest structural analog is Ethyl 5-{[(4-methoxyphenyl)acetyl]amino}-4-oxo-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (). Key differences include:
- Substituent at Position 5 :
- Target Compound : Propionamido (-NHCOCH₂CH₃).
- Analog : (4-Methoxyphenyl)acetamido (-NHCOCH₂-C₆H₄-OCH₃).
Core Structure Comparisons: Thiophene Derivatives
Compounds like 2-amino-3-benzoylthiophenes () share a thiophene moiety but lack the pyridazine fusion. These derivatives act as allosteric enhancers of adenosine A₁ receptors, slowing ligand dissociation and stabilizing agonist-bound states. Comparatively:
- Thiophene Derivatives: Simpler monocyclic structures allow broader conformational sampling, aiding allosteric modulation .
Functional Group Comparisons: Trifluoromethylphenyl vs. Other Bioisosteres
The 4-(trifluoromethyl)phenyl group is a common replacement for halogens or nitro groups in drug design. For example:
- Explosive Compounds (Evidences 5–6): High-energy materials like DNTF (3,4-dinitrofuroxan) use nitro groups for detonation properties, whereas the trifluoromethyl group in the target compound prioritizes stability and binding .
- Pyrazolo[3,4-d]pyrimidines (): These feature nitrogen-rich cores for kinase inhibition, contrasting with the sulfur-containing thieno[3,4-d]pyridazine’s electronic profile .
Biological Activity
Ethyl 4-oxo-5-propionamido-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core structure with various substituents that may influence its biological activity. The molecular formula is with a molecular weight of approximately 373.34 g/mol. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which can play a crucial role in the compound's interaction with biological targets.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. This compound may exhibit:
- Receptor Modulation : Similar thieno[3,4-d]pyridazine derivatives have shown potential as allosteric modulators of the adenosine A1 receptor, indicating that this compound might also influence receptor activities significantly.
- Enzymatic Inhibition : The presence of the propionamido group suggests potential interactions with enzymes involved in metabolic pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Apoptosis induction |
| MCF7 (Breast Cancer) | 9.8 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 15.0 | Inhibition of proliferation |
These results indicate that the compound may serve as a potential anticancer agent.
In Vivo Studies
Preliminary in vivo studies have shown promising results regarding the efficacy of this compound in animal models. For example:
- Tumor Growth Inhibition : In xenograft models, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
- Safety Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses, with minimal adverse effects observed.
Case Studies and Research Findings
- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies.
- Pharmacokinetics Research : Research conducted on the pharmacokinetics of related compounds revealed that modifications in the thieno[3,4-d]pyridazine structure could enhance bioavailability and reduce clearance rates in vivo, suggesting that similar modifications could be beneficial for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
